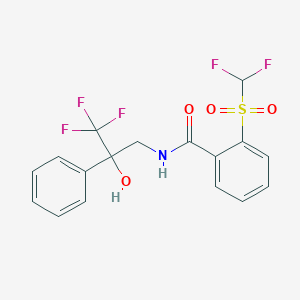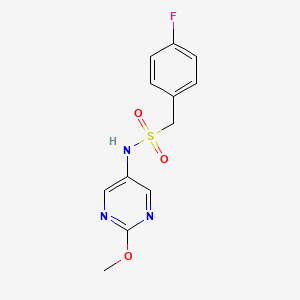
1-(4-Fluorphenyl)-N-(2-Methoxypyrimidin-5-yl)methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methoxypyrimidinyl moiety, and a methanesulfonamide functional group
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Fluorophenyl Intermediate:
Starting Material: 4-fluoroaniline
Reaction: Nitration followed by reduction to yield 4-fluoroaniline.
Conditions: Nitration with nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.
-
Synthesis of the Methoxypyrimidinyl Intermediate:
Starting Material: 2-chloropyrimidine
Reaction: Methoxylation to introduce the methoxy group.
Conditions: Reaction with sodium methoxide in methanol.
-
Coupling Reaction:
Starting Materials: 4-fluoroaniline and 2-methoxypyrimidine
Reaction: Coupling via a sulfonamide bond formation.
Conditions: Use of a sulfonyl chloride derivative and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide exerts its effects is largely dependent on its interaction with biological targets. It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The methanesulfonamide group is often crucial for binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases, proteases, and other enzymes involved in metabolic pathways.
Pathways: It may influence signaling pathways by modulating enzyme activity, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
- 1-(4-bromophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
- 1-(4-methylphenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This can lead to differences in binding affinity, selectivity, and overall biological activity.
- Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s stability and its interactions with biological targets, making it potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-2-4-10(13)5-3-9/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJKTFIZBDCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)
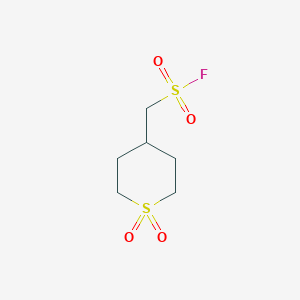
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)
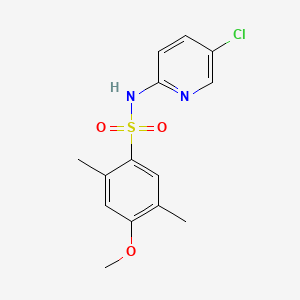
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)
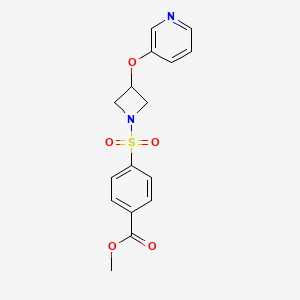
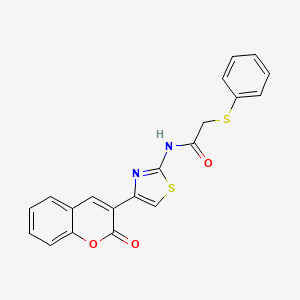
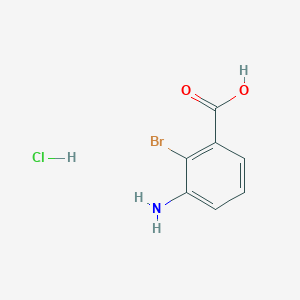
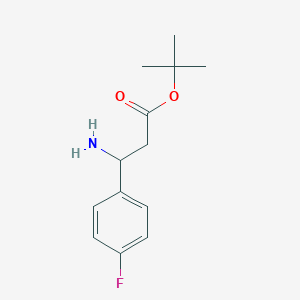
![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride](/img/structure/B2433404.png)
